Caldaret monohydrate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El caldaret monohidratado se sintetiza a través de la condensación de ácido 2-fluoro-5-metilbencensulfónico con piperazina en presencia de polvo de cobre y yoduro cuproso. Esta reacción se lleva a cabo en un tubo sellado a 160°C. El producto resultante se convierte entonces en su forma monohidratada más estable .

Métodos de Producción Industrial: La producción industrial del caldaret monohidratado implica rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El compuesto se purifica luego mediante cristalización y se convierte en su forma monohidratada para obtener estabilidad y facilidad de manejo .

Análisis De Reacciones Químicas

Tipos de Reacciones: El caldaret monohidratado se somete a diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse bajo condiciones específicas para formar derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertirlo en sus derivados de amina correspondientes.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo ácido sulfónico.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan comúnmente en las reacciones de sustitución.

Productos Principales:

Oxidación: Derivados de ácido sulfónico.

Reducción: Derivados de amina.

Sustitución: Diversos derivados de ácido bencensulfónico sustituidos.

Aplicaciones Científicas De Investigación

Cardioprotective Effects

Caldaret has been extensively studied for its ability to limit myocardial infarct size during reperfusion following ischemic events. It acts primarily through the inhibition of the sodium/calcium exchanger, which helps regulate intracellular calcium levels.

Case Study: Canine Model of Myocardial Infarction

In a study involving a canine model, caldaret was administered intravenously during reperfusion after a 90-minute coronary artery occlusion. The results indicated a significant reduction in infarct size, with reductions of 51.3% and 71.9% observed at different dosages (3 and 30 µg/kg per hour, respectively) . This cardioprotection was attributed to improved left ventricular contraction and relaxation without increasing blood flow in the ischemic region.

Clinical Studies

Early clinical trials have shown that caldaret is safe and well-tolerated in healthy subjects, demonstrating a promising safety profile . Its efficacy in reducing infarct size has been corroborated by multiple studies, highlighting its potential as an adjunct therapy for patients suffering from acute myocardial infarction.

Comparative Analysis of Caldaret Applications

Mecanismo De Acción

El caldaret monohidratado ejerce sus efectos modulando el manejo del calcio intracelular. Inhibe el modo inverso del intercambiador sodio-calcio, lo que lleva a un aumento de la captación de calcio a través del retículo sarcoplásmico. Esta modulación ayuda a reducir la sobrecarga de calcio durante la isquemia y la reperfusión, protegiendo así las células cardíacas del daño .

Compuestos Similares:

Diltiazem: Otro modulador del manejo del calcio utilizado en el tratamiento de afecciones cardíacas.

Verapamilo: Un bloqueador de los canales de calcio con propiedades cardioprotectoras similares.

Singularidad del Caldaret Monohidratado: El caldaret monohidratado es singular debido a su mecanismo de acción específico que involucra la inhibición del intercambiador sodio-calcio y la mejora de la captación de calcio en el retículo sarcoplásmico. Esta acción dual proporciona un enfoque más específico para reducir el tamaño del infarto de miocardio y proteger las células cardíacas durante la lesión por reperfusión .

Comparación Con Compuestos Similares

Diltiazem: Another calcium handling modulator used in the treatment of heart conditions.

Verapamil: A calcium channel blocker with similar cardioprotective properties.

Nifedipine: A dihydropyridine calcium channel blocker used for managing hypertension and angina.

Uniqueness of Caldaret Monohydrate: this compound is unique due to its specific mechanism of action involving the inhibition of the sodium/calcium exchanger and enhancement of sarcoplasmic reticulum calcium uptake. This dual action provides a more targeted approach to reducing myocardial infarct size and protecting cardiac cells during reperfusion injury .

Actividad Biológica

Caldaret monohydrate is a compound recognized for its significant biological activity, particularly in the context of cardiovascular health. This article explores its mechanisms of action, efficacy in preclinical studies, and implications for treating ischemic heart conditions.

Caldaret functions primarily as an intracellular calcium handling modulator . Its biological activity is characterized by the following mechanisms:

- Inhibition of Reverse-Mode Na+/Ca2+ Exchanger : Caldaret inhibits the reverse-mode operation of the Na+/Ca2+ exchanger (NCX), which is crucial during myocardial ischemia and reperfusion. This inhibition helps prevent calcium overload in cardiomyocytes, thereby protecting the heart from damage during ischemic events .

- Enhancement of Sarcoplasmic Reticulum (SR) Calcium Uptake : The compound also promotes calcium uptake into the SR, which is essential for muscle contraction and relaxation. This action supports improved cardiac contractility and relaxation during reperfusion .

Efficacy in Preclinical Studies

Several studies have investigated the cardioprotective effects of caldaret, particularly in animal models of myocardial infarction:

- Reduction of Infarct Size : In a canine model, intravenous administration of caldaret at doses of 3 or 30 µg/kg per hour resulted in a significant reduction in infarct size—by 51.3% and 71.9%, respectively—compared to control groups .

- Improvement in Cardiac Function : The treatment led to enhanced left ventricular contraction and relaxation during reperfusion without increasing myocardial blood flow, indicating that caldaret's protective effects are independent of blood supply improvements .

Data Summary

The following table summarizes key findings from studies on caldaret's biological activity:

| Study | Model | Dosage (µg/kg/hr) | Infarct Size Reduction (%) | Cardiac Function Improvement |

|---|---|---|---|---|

| Canine | 3 | 51.3 | Yes | |

| Canine | 30 | 71.9 | Yes |

Case Studies

In addition to controlled studies, case reports have highlighted caldaret's potential in clinical settings:

- A study involving patients with acute myocardial infarction suggested that caldaret could be beneficial when administered during the early phases of reperfusion therapy. The modulation of intracellular calcium levels was noted to correlate with improved outcomes in terms of both myocardial viability and function .

Propiedades

Número CAS |

192509-24-3 |

|---|---|

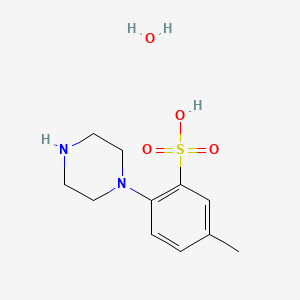

Fórmula molecular |

C11H18N2O4S |

Peso molecular |

274.34 g/mol |

Nombre IUPAC |

5-methyl-2-piperazin-1-ylbenzenesulfonic acid;hydrate |

InChI |

InChI=1S/C11H16N2O3S.H2O/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3,(H,14,15,16);1H2 |

Clave InChI |

ZRQKZWAOIRVBFD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O |

SMILES canónico |

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O |

Key on ui other cas no. |

192509-24-3 |

Sinónimos |

MCC 135 MCC-135 MCC135 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.